molecular formula C11H12FNO B7859747 N-[2-(4-Fluorophenyl)ethyl]acrylamide

N-[2-(4-Fluorophenyl)ethyl]acrylamide

Cat. No.: B7859747
M. Wt: 193.22 g/mol
InChI Key: OVXNXVOERCUGFL-UHFFFAOYSA-N
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Description

N-[2-(4-Fluorophenyl)ethyl]acrylamide is a synthetic acrylamide derivative of interest in medicinal chemistry and neuroscience research. Structurally analogous compounds have been identified as potent potassium channel openers, specifically targeting KCNQ2 channels , which play a critical role in regulating neuronal excitability . This mechanism suggests potential research applications for investigating conditions characterized by neuronal hyperexcitability, such as epilepsy, migraine, and neuropathic pain . The compound's structure, featuring a 4-fluorophenethyl group linked to an acrylamide pharmacore, is a common motif in developing modulators for ion channels and other biological targets. Acrylamide derivatives are also widely utilized in polymer science. They can undergo copolymerization to create functional materials and hydrogels for diverse applications, including drug delivery systems and as flocculating agents . Researchers can leverage this compound as a key building block for synthesizing more complex molecules or polymers. As with all chemicals, proper safety protocols must be followed. This product is labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to conduct all necessary safety assessments before use.

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12FNO/c1-2-11(14)13-8-7-9-3-5-10(12)6-4-9/h2-6H,1,7-8H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVXNXVOERCUGFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

N-[2-(4-Fluorophenyl)ethyl]acrylamide has been investigated for its potential as a pharmaceutical agent. The incorporation of fluorine atoms into organic compounds often enhances their biological activity and metabolic stability.

Case Study: Antiviral Activity

A study focused on the design and synthesis of covalent inhibitors for the SARS-CoV-2 protease highlighted the utility of acrylamide derivatives. The fluorinated compound was shown to exhibit submicromolar inhibition against the viral protease, indicating its potential as a therapeutic agent against COVID-19 .

Table 1: Antiviral Activity of Acrylamide Derivatives

CompoundTargetIC50 (µM)Reference
This compoundSARS-CoV-2 Protease<1
Other Acrylamide DerivativeVarious TargetsVariesVarious Studies

Material Science

In material science, this compound is used as a building block for synthesizing advanced materials such as polymers and nanocomposites.

Case Study: Polymer Synthesis

Research has demonstrated that acrylamide derivatives can be polymerized to form functional polymers with specific properties. For example, the synthesis of diblock copolymers incorporating this compound has been explored for applications in drug delivery systems due to their amphiphilic nature .

Table 2: Properties of Polymers Derived from Acrylamide

Polymer TypePropertiesApplications
Diblock CopolymerAmphiphilic, BiocompatibleDrug Delivery
Fluorinated NanocompositeEnhanced StabilityCoatings, Sensors

Analytical Chemistry

This compound is also utilized in analytical chemistry for its ability to form stable complexes with various analytes.

Case Study: Chromatographic Techniques

The compound's unique structure allows it to be effectively used in High-Performance Liquid Chromatography (HPLC) for separating complex mixtures. Its fluorine content enhances detection sensitivity, making it valuable in pharmaceutical analysis .

Table 3: HPLC Applications of Fluorinated Compounds

CompoundApplicationDetection Method
This compoundPharmaceutical AnalysisHPLC with UV Detection
Other Fluorinated CompoundsEnvironmental MonitoringHPLC-MS

Chemical Reactions Analysis

Chemical Reactions Involving N-[2-(4-Fluorophenyl)ethyl]acrylamide

This compound can participate in various chemical reactions typical of acrylamides and aromatic compounds.

Nucleophilic Addition

  • Reaction with Thiols : The acrylamide double bond is susceptible to nucleophilic addition by thiols, such as glutathione (GSH), forming a thioether product. This reaction is often studied in the context of biological interactions and reactivity .

    Example Reaction :

    This compound+GSHThioether Product\text{this compound} + \text{GSH} \rightarrow \text{Thioether Product}

Hydrolysis

  • Hydrolysis of the Amide Group : Under basic conditions, the amide group can undergo hydrolysis to form the corresponding carboxylic acid and amine.

    Example Reaction :

    This compound+NaOHAcrylic Acid+4-Fluorophenylethylamine\text{this compound} + \text{NaOH} \rightarrow \text{Acrylic Acid} + \text{4-Fluorophenylethylamine}

Coupling Reactions

  • Suzuki or Heck Reactions : The fluorophenyl group can be modified through cross-coupling reactions to introduce other aryl or vinyl groups, expanding the compound's structural diversity.

    Example Reaction :

    This compound+Phenylboronic AcidPd(0)N-[2-(4-Phenylphenyl)ethyl]acrylamide\text{this compound} + \text{Phenylboronic Acid} \xrightarrow{\text{Pd(0)}} \text{N-[2-(4-Phenylphenyl)ethyl]acrylamide}

Analytical Techniques for Characterization

The structure and purity of this compound are typically confirmed using various analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure, including the arrangement of atoms and functional groups.

  • Infrared (IR) Spectroscopy : Helps identify specific functional groups based on their characteristic absorption bands.

  • High-Performance Liquid Chromatography (HPLC) : Used for assessing purity and separating mixtures.

  • Mass Spectrometry (MS) : Confirms the molecular weight and fragmentation pattern of the compound.

Example NMR Data:

ProtonChemical Shift (ppm)Multiplicity
α-CH5.8-6.0dd
β-CH6.2-6.4dd
NH8.5-9.0s
Ar-H7.0-7.5m

Potential Mechanisms:

  • Enzyme Inhibition : Binding to specific enzymes to modulate their activity.

  • Receptor Interaction : Interaction with cellular receptors to influence signaling pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., fluorine, nitro) enhance metabolic stability but may reduce solubility compared to electron-donating groups (e.g., hydroxy, methoxy) .
  • Bulkier substituents (e.g., naphthalene, indole) improve target selectivity but may increase steric hindrance .

Anti-Inflammatory Activity

  • This compound analogs: Fluorine’s electronegativity may enhance receptor binding.
  • Hydroxy/methoxy-substituted analogs : Exhibit stronger anti-inflammatory effects due to hydrogen-bonding interactions with target proteins .

Antimicrobial and Anticancer Activity

  • Sulfonamide-linked acrylamides (e.g., compound 16c in ) demonstrate broad-spectrum antimicrobial activity, with MIC values ranging from 2–8 μg/mL against Gram-positive bacteria .
  • Nitro-substituted analogs (e.g., ) are less explored but may act as prodrugs, releasing reactive intermediates upon metabolic reduction .

Physical and Spectroscopic Properties

Property This compound (Inferred) Analog (Example)
Melting Point ~160–180°C (estimated) 153–220°C ()
Solubility Low in water; moderate in DMSO Hydroxy-substituted analogs: Higher water solubility
IR Spectroscopy C=O stretch ~1650 cm⁻¹; N-H stretch ~3300 cm⁻¹ Consistent across analogs
¹H NMR (Key Signals) δ 6.2–6.8 (acrylamide protons); δ 7.0–7.4 (fluorophenyl) δ 6.5–7.5 (aromatic protons in )

Q & A

Advanced Research Question

  • CYP3A4 Inhibition Assays : Fluorine substitution often blocks metabolism-dependent inhibition. Use liver microsomes and LC-MS/MS to quantify parent compound depletion .
  • Metabolite ID : Incubate with hepatocytes and analyze via HRMS for hydroxylated or dealkylated products .

What strategies enable the incorporation of this acrylamide into stimuli-responsive polymers?

Advanced Research Question
The acrylamide’s terminal vinyl group allows radical polymerization (e.g., ATRP) for copolymer synthesis. For example, analogs like N-[2-(diethylamino)ethyl]acrylamide form thermo-responsive nanospheres (~200 nm) via self-assembly, useful in drug delivery . Optimize monomer-to-initiator ratios (e.g., 50:1) and characterize by DLS and TEM .

How should conflicting data on purity vs. bioactivity be resolved?

Advanced Research Question

  • Impurity Profiling : Use preparative HPLC to isolate minor components and test their bioactivity .
  • Orthogonal Analytics : Combine NMR, HRMS, and X-ray crystallography (if crystalline) to confirm structural integrity .

What advanced analytical methods are suitable for studying aggregation or degradation in solution?

Advanced Research Question

  • SEC-MALS : Determine molecular weight distributions in polymeric formulations .
  • Stability-Indicating HPLC : Monitor degradation under stress conditions (e.g., pH 2–12, 40°C) .

How can in vitro toxicity be assessed for this compound?

Advanced Research Question

  • MTT Assay : Test cytotoxicity in HEK293 or HepG2 cells (IC50 thresholds <100 µM suggest low risk) .
  • Reactive Oxygen Species (ROS) Assays : Fluorinated aromatics may induce oxidative stress; use DCFH-DA probes .

What structural modifications enhance target selectivity in related acrylamide derivatives?

Advanced Research Question

  • Electron-Withdrawing Groups : Introduce para-substituents (e.g., –CF3) to improve binding to hydrophobic enzyme pockets .
  • Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to isolate (E)-isomers, which often show higher activity .

Tables

Table 1: Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular Weight209.22 g/mol
LogP (Predicted)2.1 (ACD/Percepta)
SolubilityDMSO >50 mg/mL; aqueous <1 mg/mL

Table 2: Common Synthetic Byproducts

ByproductMitigation StrategyReference
Unreacted 4-fluorophenethylamineSolvent extraction (EtOAc/H2O)
Diacrylamide adductsReduce acryloyl chloride stoichiometry

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(4-Fluorophenyl)ethyl]acrylamide
Reactant of Route 2
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